molecular formula C7H13N B1595054 1-Dimethylamino-2-pentyne CAS No. 7383-77-9

1-Dimethylamino-2-pentyne

Cat. No.: B1595054
CAS No.: 7383-77-9
M. Wt: 111.18 g/mol
InChI Key: XOJYPYPTLZUHAG-UHFFFAOYSA-N
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Description

1-Dimethylamino-2-pentyne is an organic compound with the molecular formula C₇H₁₃N. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dimethylamino-2-pentyne can be synthesized through several methods. One common approach involves the reaction of 1-dimethylamino-2-propyne with iodoethane . This reaction typically requires a strong base such as sodium amide in liquid ammonia to facilitate the formation of the triple bond .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Dimethylamino-2-pentyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Dimethylamino-2-pentyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-dimethylamino-2-pentyne involves its interaction with specific molecular targets. The compound’s triple bond and amino group allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.

Comparison with Similar Compounds

  • 1-Diethylamino-2-pentyne
  • 2-Pentyne
  • Butinoline

Comparison: 1-Dimethylamino-2-pentyne is unique due to its specific structure, which combines an alkyne with a dimethylamino group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, 1-diethylamino-2-pentyne has a similar structure but with ethyl groups instead of methyl groups, leading to differences in reactivity and applications.

Properties

IUPAC Name

N,N-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYPYPTLZUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224332
Record name 1-Dimethylamino-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-77-9
Record name 1-Dimethylamino-2-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylamino-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7383-77-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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